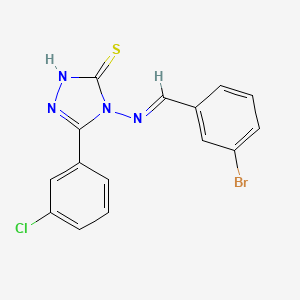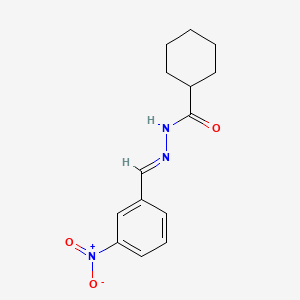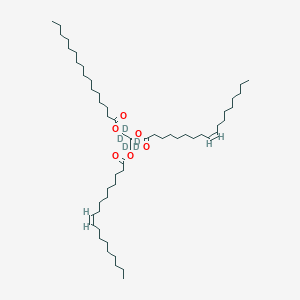
Sunset Yellow FCF, analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Its chemical formula is C16H10N2Na2O7S2, and it has a molecular weight of 452.37 g/mol . This compound is also utilized in various analytical applications due to its stability and well-defined properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sunset Yellow FCF is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by coupling with a suitable aromatic compound. The typical synthetic route involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol-6,8-disulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: Industrial production of Sunset Yellow FCF follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade aniline and nitrous acid.
Coupling in Alkaline Medium: Ensuring complete reaction and minimizing by-products.
Purification: The crude dye is purified through crystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sunset Yellow FCF undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo group can yield aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Sulfonated aromatic compounds.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated azo dyes.
Applications De Recherche Scientifique
Sunset Yellow FCF is widely used in scientific research due to its distinct properties:
Analytical Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the quantification of food dyes.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential effects on human health, including allergenicity and toxicity studies.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and cleaning products.
Mécanisme D'action
The primary mechanism by which Sunset Yellow FCF exerts its effects is through its interaction with biological molecules. The azo bond in the dye can undergo metabolic reduction in the body, leading to the formation of aromatic amines, which can interact with cellular components. The molecular targets include enzymes and receptors involved in metabolic pathways, potentially affecting cellular functions.
Comparaison Avec Des Composés Similaires
Sunset Yellow FCF is compared with other azo dyes such as:
Allura Red AC: Another widely used food dye with similar applications but different color properties.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Quinoline Yellow WS: A water-soluble dye used in similar applications but with different chemical properties.
Uniqueness: Sunset Yellow FCF is unique due to its specific color properties, stability, and well-defined analytical standards, making it a preferred choice in various applications.
Propriétés
Formule moléculaire |
C16H12N2Na2O7S2 |
|---|---|
Poids moléculaire |
454.4 g/mol |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);; |
Clé InChI |
AUGXBTCWEOTPFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)



